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Compound of Interest

Compound Name: SR2211

Cat. No.: B610972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of SR2211 and digoxin on T helper

17 (Th17) cells, a critical subset of T cells implicated in autoimmune diseases. By examining

their mechanisms of action, potency, and experimental data, this document aims to inform

research and drug development efforts targeting Th17 cell-mediated pathologies.

Introduction to Th17 Cells and Therapeutic
Targeting
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their

production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] These cells play a crucial

role in host defense against extracellular pathogens but are also key drivers of inflammation in

a variety of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple

sclerosis. The differentiation and function of Th17 cells are orchestrated by the master

transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1]

Consequently, RORγt has emerged as a promising therapeutic target for the modulation of

Th17 cell activity and the treatment of autoimmune disorders.

This guide focuses on two compounds known to modulate RORγt and, subsequently, Th17 cell

function: SR2211, a synthetic RORγt inverse agonist, and digoxin, a cardiac glycoside.
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Mechanism of Action: Targeting the Master
Regulator
Both SR2211 and digoxin exert their effects on Th17 cells by targeting RORγt, albeit through

different modalities.

SR2211 is a potent and selective synthetic RORγt modulator that functions as an inverse

agonist.[2] It binds directly to the ligand-binding domain of RORγt, leading to a conformational

change that represses the transcriptional activity of the receptor.[3] This inhibition of RORγt

function prevents the expression of key Th17 signature genes, most notably IL17A, IL17F, and

IL23R, thereby suppressing Th17 cell differentiation and effector functions.[3]

Digoxin, a well-known cardiac glycoside, has been identified as an inhibitor of RORγt

transcriptional activity.[4] It also binds to the ligand-binding domain of RORγt, antagonizing its

function and leading to a reduction in Th17 cell differentiation and IL-17 production.[4][5]

However, the therapeutic utility of digoxin as a specific RORγt inhibitor is complicated by its

well-established role as an inhibitor of the Na+/K+-ATPase pump, which can lead to cellular

toxicity at higher concentrations.[4] Interestingly, some studies have suggested that at low, non-

toxic concentrations, digoxin may act as an agonist of RORγt, highlighting a dose-dependent

dual functionality.[6][7]

Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data for SR2211 and digoxin,

providing a comparative view of their potency in inhibiting RORγt activity and Th17 cell

function.
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Parameter SR2211 Digoxin Reference

Target RORγt
RORγt, Na+/K+-

ATPase
[2][4]

Mechanism Inverse Agonist
Antagonist / Potential

Agonist (low conc.)
[2][4][6]

RORγt Inhibition

(IC50)
~320 nM

High micromolar

concentrations

required for inverse

agonist activity

[2][6]

RORγt Binding Affinity

(Ki)
105 nM

Not consistently

reported
[2]

Effect on IL-17 Gene

Expression
Significant reduction Significant reduction [3]

Effect on IL-23R Gene

Expression
Significant reduction Significant reduction [3]

Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated

using the DOT language.
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Caption: Inhibition of Th17 differentiation by SR2211 and digoxin via RORγt.

Cell Culture and Treatment

Analysis

Isolate Naive T Cells

Culture under Th17 polarizing conditions

Treat with SR2211 or Digoxin

Flow Cytometry (Intracellular IL-17A) qRT-PCR (IL-17A, IL-23R mRNA) ELISA (Secreted IL-17A)
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Caption: General experimental workflow for comparing SR2211 and digoxin.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of

SR2211 and digoxin.

Mouse Th17 Cell Differentiation Assay
This protocol is adapted from methodologies used to assess the impact of small molecule

inhibitors on Th17 differentiation.

Materials:

Naive CD4+ T cells isolated from mouse spleen and lymph nodes

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and

2-mercaptoethanol

Anti-mouse CD3e and anti-mouse CD28 antibodies

Recombinant mouse IL-6

Recombinant human TGF-β1

Anti-mouse IL-4 and anti-mouse IFN-γ antibodies

SR2211 and Digoxin (dissolved in DMSO)

96-well cell culture plates

Procedure:

Coat a 96-well plate with anti-CD3e antibody (5 µg/mL) overnight at 4°C.

Wash the plate twice with sterile PBS.
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Isolate naive CD4+ T cells from C57BL/6 mice using a MACS separation kit.

Resuspend naive CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI medium.

Prepare the Th17 polarizing cocktail containing: soluble anti-CD28 antibody (2 µg/mL),

recombinant mouse IL-6 (20 ng/mL), recombinant human TGF-β1 (2 ng/mL), anti-mouse IL-4

(10 µg/mL), and anti-mouse IFN-γ (10 µg/mL).

Add the naive T cell suspension to the anti-CD3e coated plate.

Add the Th17 polarizing cocktail to the wells.

Add SR2211, digoxin, or DMSO (vehicle control) to the respective wells at the desired final

concentrations.

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

After incubation, cells can be harvested for analysis by flow cytometry, qRT-PCR, or ELISA.

Intracellular Cytokine Staining for Flow Cytometry
This protocol outlines the steps for staining intracellular IL-17A for analysis by flow cytometry.

Materials:

Differentiated Th17 cells from the assay above

PMA (Phorbol 12-myristate 13-acetate)

Ionomycin

Brefeldin A (Golgi transport inhibitor)

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Fixation/Permeabilization buffer

Permeabilization/Wash buffer
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Fluorochrome-conjugated anti-mouse CD4 and anti-mouse IL-17A antibodies

Procedure:

Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the

presence of Brefeldin A (1 µg/mL) for 4-6 hours at 37°C.

Harvest the cells and wash with FACS buffer.

Perform cell surface staining by incubating the cells with anti-mouse CD4 antibody for 30

minutes on ice in the dark.

Wash the cells twice with FACS buffer.

Fix and permeabilize the cells by resuspending in Fixation/Permeabilization buffer and

incubating for 20 minutes at room temperature in the dark.

Wash the cells twice with Permeabilization/Wash buffer.

Perform intracellular staining by incubating the cells with anti-mouse IL-17A antibody for 30

minutes at room temperature in the dark.

Wash the cells twice with Permeabilization/Wash buffer.

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Analyze the percentage of CD4+IL-17A+ cells.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis
This protocol describes the measurement of Il17a and Il23r mRNA levels.

Materials:

Differentiated Th17 cells

RNA extraction kit
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cDNA synthesis kit

SYBR Green PCR Master Mix

Primers for mouse Il17a, Il23r, and a housekeeping gene (e.g., Gapdh)

Procedure:

Harvest the differentiated T cells and extract total RNA using a commercially available kit

according to the manufacturer's instructions.

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Set up the qRT-PCR reaction with SYBR Green Master Mix, cDNA template, and specific

primers for the target genes and the housekeeping gene.

Run the qRT-PCR reaction on a real-time PCR system.

Analyze the data using the ΔΔCt method to determine the relative expression of target

genes, normalized to the housekeeping gene.

Summary and Conclusion
Both SR2211 and digoxin effectively inhibit Th17 cell differentiation and function by targeting

the master transcriptional regulator, RORγt.

SR2211 demonstrates high potency and selectivity as a RORγt inverse agonist, making it a

valuable tool for studying Th17 cell biology and a promising candidate for therapeutic

development.[2][3]

Digoxin also inhibits RORγt activity and suppresses Th17 responses.[4] However, its clinical

application for autoimmune diseases is hampered by its narrow therapeutic index and

potential for cytotoxicity.[4] The dose-dependent dual role of digoxin as a potential agonist at

low concentrations and an antagonist at higher concentrations warrants further investigation.

[6][7]

In direct comparison, SR2211 appears to be a more specific and potent inhibitor of RORγt-

mediated Th17 function. For researchers in the field, SR2211 offers a more targeted approach
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to modulating Th17 cells, while digoxin's pleiotropic effects necessitate careful consideration of

concentration and potential off-target effects. This guide provides a foundational understanding

to aid in the selection and application of these compounds in the study and therapeutic

targeting of Th17 cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b610972?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3609417/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3609417/
https://www.medchemexpress.com/SR2211.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3331898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3331898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3172133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3172133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8577775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8577775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6330298/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.01460/full
https://www.benchchem.com/product/b610972#comparing-sr2211-and-digoxin-s-effect-on-th17-cells
https://www.benchchem.com/product/b610972#comparing-sr2211-and-digoxin-s-effect-on-th17-cells
https://www.benchchem.com/product/b610972#comparing-sr2211-and-digoxin-s-effect-on-th17-cells
https://www.benchchem.com/product/b610972#comparing-sr2211-and-digoxin-s-effect-on-th17-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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